molecular formula C10H12ClN3O2 B1422418 5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one CAS No. 1256628-06-4

5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B1422418
CAS No.: 1256628-06-4
M. Wt: 241.67 g/mol
InChI Key: WANYDHPJNOXTDI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that features both pyrimidine and oxazolidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of acetylacetone with urea in the presence of an acid catalyst.

    Oxazolidinone Formation: The oxazolidinone ring is formed by reacting the pyrimidine derivative with an appropriate chloroformate under basic conditions.

    Chloromethylation: The final step involves the chloromethylation of the oxazolidinone ring using chloromethyl methyl ether in the presence of a Lewis acid such as zinc chloride.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Types of Reactions:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The presence of both pyrimidine and oxazolidinone rings allows for potential cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidized or Reduced Forms: Different oxidation states of the compound can be achieved, leading to a variety of products.

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry:

    Material Science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-thiazolidin-2-one: Similar structure but with a thiazolidinone ring instead of an oxazolidinone ring.

    5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-4-one: Similar structure but with a different position of the oxazolidinone ring.

Uniqueness:

    Structural Features: The combination of pyrimidine and oxazolidinone rings in 5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one provides unique chemical properties and reactivity.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-(chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c1-6-3-7(2)13-9(12-6)14-5-8(4-11)16-10(14)15/h3,8H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANYDHPJNOXTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC(OC2=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201169067
Record name 2-Oxazolidinone, 5-(chloromethyl)-3-(4,6-dimethyl-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256628-06-4
Record name 2-Oxazolidinone, 5-(chloromethyl)-3-(4,6-dimethyl-2-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256628-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxazolidinone, 5-(chloromethyl)-3-(4,6-dimethyl-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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